molecular formula C20H22N2O2S B11633248 2-[2-(4-tert-butylphenoxy)ethylsulfanyl]-1H-quinazolin-4-one CAS No. 328977-87-3

2-[2-(4-tert-butylphenoxy)ethylsulfanyl]-1H-quinazolin-4-one

Cat. No.: B11633248
CAS No.: 328977-87-3
M. Wt: 354.5 g/mol
InChI Key: GHCXBLHPXMDHAS-UHFFFAOYSA-N
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Description

2-{[2-(4-tert-butylphenoxy)ethyl]sulfanyl}-1,4-dihydroquinazolin-4-one is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a quinazolinone core, which is known for its diverse biological activities, and a tert-butylphenoxyethyl group, which can influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(4-tert-butylphenoxy)ethyl]sulfanyl}-1,4-dihydroquinazolin-4-one typically involves multiple steps. One common approach starts with the preparation of the intermediate 2-(4-tert-butylphenoxy)ethyl chloride, which is then reacted with 2-mercaptoquinazolin-4-one under basic conditions to yield the final product. The reaction conditions often include the use of solvents like acetonitrile and catalysts such as sodium methacrylate .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to improve yield and purity, as well as implementing safety measures to handle potentially hazardous reagents and by-products.

Chemical Reactions Analysis

Types of Reactions

2-{[2-(4-tert-butylphenoxy)ethyl]sulfanyl}-1,4-dihydroquinazolin-4-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using reagents like halides or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or thioethers.

Scientific Research Applications

Biological Activities

Quinazolinone derivatives have been extensively studied for their pharmacological properties, including:

  • Anticancer Activity :
    • Quinazolinone derivatives exhibit significant anticancer effects by inhibiting various cancer cell lines. For instance, compounds targeting the epidermal growth factor receptor (EGFR) have shown promising results in reducing tumor growth and proliferation .
  • Antimicrobial Properties :
    • Several studies have reported the antimicrobial activity of quinazolinone derivatives against both gram-positive and gram-negative bacteria. The presence of specific substituents on the phenyl ring influences their antibacterial efficacy .
  • Acetylcholinesterase Inhibition :
    • Compounds with a similar structure have been evaluated for their ability to inhibit acetylcholinesterase, making them potential candidates for treating neurodegenerative diseases like Alzheimer’s .

Case Studies and Research Findings

StudyFocusFindings
Kumar et al. (2013)Antimicrobial ActivityReported that quinazolinone derivatives showed enhanced activity against various bacterial strains, with specific substituents enhancing efficacy .
Abdelkhalek et al. (2024)Synthesis and Biological ActivityDeveloped a series of quinazolinones with significant anti-inflammatory properties, demonstrating their therapeutic potential in inflammatory diseases .
El-Hashash & Rizk (2025)Synthesis TechniquesDetailed novel synthetic routes for quinazolinone derivatives, emphasizing their broad spectrum of biological activities .

Mechanism of Action

The mechanism of action for 2-{[2-(4-tert-butylphenoxy)ethyl]sulfanyl}-1,4-dihydroquinazolin-4-one involves its interaction with molecular targets such as enzymes or receptors. The tert-butylphenoxyethyl group can enhance its binding affinity and specificity, while the quinazolinone core can modulate its biological activity. Pathways involved might include inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2-(4-tert-butylphenoxy)ethyl methacrylate: This compound shares the tert-butylphenoxyethyl group but has a different core structure.

    2,4-di-tert-butylphenol: This compound has a similar tert-butylphenoxy group but lacks the quinazolinone core.

Uniqueness

2-{[2-(4-tert-butylphenoxy)ethyl]sulfanyl}-1,4-dihydroquinazolin-4-one is unique due to its combination of a quinazolinone core and a tert-butylphenoxyethyl group. This combination can result in distinct chemical properties and biological activities, making it a valuable compound for research and development.

Biological Activity

The compound 2-[2-(4-tert-butylphenoxy)ethylsulfanyl]-1H-quinazolin-4-one is a synthetic derivative of the quinazolinone class, noted for its diverse biological activities. This article delves into its biological activity, synthesizing available research findings, case studies, and relevant data tables to provide a comprehensive overview of its potential applications in medicinal chemistry.

Molecular Characteristics

  • Molecular Formula : C20_{20}H22_{22}N2_2O2_2S
  • Molar Mass : 354.47 g/mol
  • CAS Number : 328977-87-3

The compound features a 4-tert-butylphenoxy group and an ethylsulfanyl substituent, contributing to its unique physicochemical properties and potential biological interactions .

Quinazolinone derivatives, including this compound, are known for their interactions with various biological targets. Preliminary studies suggest that This compound may interact with enzymes such as acetylcholinesterase, which is critical in neurotransmission and may play a role in neurodegenerative diseases.

Anticancer Activity

Research indicates that quinazolinone derivatives have shown promise in cancer treatment. For instance, related compounds have been reported to inhibit breast cancer resistance protein (BCRP) and P-glycoprotein (P-gp), which are crucial in multidrug resistance in cancer cells . The structural similarities of these derivatives suggest that This compound may exhibit similar anticancer properties.

Antimicrobial Properties

Quinazolinones have also been evaluated for antimicrobial activity. Studies on structurally related compounds have demonstrated effectiveness against various bacterial strains, including Methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis . The potential of this compound to act against resistant strains warrants further investigation.

Comparative Analysis with Similar Compounds

Compound NameStructureUnique Features
2-(4-chlorophenyl)-2,3-dihydroquinazolin-4(1H)-oneStructureChlorine substituent enhances lipophilicity
2-(4-methoxyphenyl)-2,3-dihydroquinazolin-4(1H)-oneStructureMethoxy group may influence electronic properties
2-(3-bromophenyl)-2,3-dihydroquinazolin-4(1H)-oneStructureBromine enhances reactivity due to electronegativity

The unique combination of substituents in This compound may confer distinct pharmacological properties compared to other quinazolinones, potentially leading to enhanced selectivity and potency against specific biological targets.

Antimicrobial Efficacy

Another research effort focused on the synthesis of quinazoline derivatives as potential antimicrobial agents. Compounds were tested against both Gram-positive and Gram-negative bacteria, revealing moderate activity. This highlights the need for further exploration of the antimicrobial potential of related quinazolinones .

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing 2-[2-(4-tert-butylphenoxy)ethylsulfanyl]-1H-quinazolin-4-one, and how do reaction conditions influence yield?

The synthesis typically involves multi-step reactions, including nucleophilic substitution and cyclization. For example:

  • Step 1 : Introduce the 4-tert-butylphenoxy group via alkylation of a thiol intermediate (e.g., 2-mercaptoethyl ether derivatives) under basic conditions (K₂CO₃/DMF, 60–80°C) .
  • Step 2 : Construct the quinazolin-4-one core by condensing anthranilic acid derivatives with urea or thiourea analogs, followed by cyclization in acidic media (e.g., glacial acetic acid reflux) .
  • Critical factors : Reaction time, temperature, and catalyst selection (e.g., solid catalysts for tert-butylphenoxy coupling ). Monitor progress via TLC or HPLC .

Q. How can structural characterization of this compound be systematically validated?

Use a combination of spectroscopic and crystallographic methods:

  • NMR : Assign proton environments (e.g., tert-butyl singlet at δ 1.3 ppm, quinazolinone aromatic protons at δ 7.5–8.5 ppm) .
  • Mass Spectrometry : Confirm molecular ion [M+H]⁺ with exact mass matching theoretical values (e.g., m/z 385.12) .
  • X-ray Crystallography : Resolve bond angles and confirm sulfanyl-ethylphenoxy spatial orientation (data-to-parameter ratio >12 for reliability) .

Q. What safety protocols are essential when handling this compound in the lab?

  • Ventilation : Use fume hoods to avoid inhalation of dust/aerosols .
  • PPE : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .
  • Waste Disposal : Segregate organic waste and consult hazardous waste guidelines (e.g., neutralization before disposal) .

Advanced Research Questions

Q. How do electronic effects of the 4-tert-butylphenoxy group influence regioselectivity in subsequent derivatization?

The electron-donating tert-butyl group stabilizes the phenoxy moiety, directing electrophilic attacks to the ortho/para positions of the quinazolinone core. Computational studies (DFT) can predict reactive sites, validated experimentally via bromination or nitration trials . For example, bromine may preferentially substitute at C6/C8 positions of the quinazolinone ring due to resonance stabilization .

Q. What methodological approaches resolve contradictions between computational predictions and experimental reactivity data?

  • Case Study : If DFT suggests high reactivity at C5 but experiments show C7 substitution, analyze solvent effects (polar aprotic vs. protic) or steric hindrance from the sulfanyl-ethyl chain. Use Hammett plots to correlate substituent effects with reaction rates .
  • Validation : Cross-check with substituent-swapping analogs (e.g., replacing tert-butyl with nitro groups) to isolate electronic vs. steric factors .

Q. How can reaction yields be optimized for scale-up without compromising purity?

  • Catalyst Screening : Test heterogeneous catalysts (e.g., zeolites) for tert-butylphenoxy coupling to reduce side products .
  • Solvent Optimization : Switch from DMF to acetonitrile for better solubility and easier purification .
  • Workflow : Use continuous flow reactors for precise control of exothermic steps (e.g., cyclization) .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

  • Acidic Conditions : Hydrolysis of the sulfanyl-ethyl bridge may occur below pH 3, detected via LC-MS degradation products (e.g., free thiols) .
  • Thermal Stability : DSC/TGA analysis shows decomposition above 200°C; store at 2–8°C in amber vials to prevent photodegradation .

Q. How can researchers investigate the biological mechanism of action using this compound?

  • In Vitro Assays : Screen against kinase targets (e.g., EGFR) using fluorescence polarization assays. Compare IC₅₀ values with known inhibitors .
  • Molecular Docking : Map the sulfanyl-ethylphenoxy group’s interaction with hydrophobic enzyme pockets (e.g., using AutoDock Vina) .

Q. What analytical challenges arise in detecting tautomeric forms of the quinazolin-4-one core?

The 1H-quinazolin-4-one exists in equilibrium with 3H/4H tautomers. Use:

  • Variable Temperature NMR : Observe proton shifts (e.g., NH signals broadening at elevated temps) .
  • IR Spectroscopy : Identify tautomer-specific carbonyl stretches (e.g., 1670 cm⁻¹ for 4-keto form) .

Q. Methodological Considerations

  • Contradiction Management : When literature reports conflicting synthetic outcomes (e.g., yield disparities), replicate experiments with controlled humidity and oxygen-free environments .
  • Data Reproducibility : Share raw spectral data (e.g., .JCAMP-DX files) and crystallographic CIF files for peer validation .

Properties

CAS No.

328977-87-3

Molecular Formula

C20H22N2O2S

Molecular Weight

354.5 g/mol

IUPAC Name

2-[2-(4-tert-butylphenoxy)ethylsulfanyl]-3H-quinazolin-4-one

InChI

InChI=1S/C20H22N2O2S/c1-20(2,3)14-8-10-15(11-9-14)24-12-13-25-19-21-17-7-5-4-6-16(17)18(23)22-19/h4-11H,12-13H2,1-3H3,(H,21,22,23)

InChI Key

GHCXBLHPXMDHAS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OCCSC2=NC3=CC=CC=C3C(=O)N2

Origin of Product

United States

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